1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane
Description
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Properties
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF4I/c4-3(7,8)2(5,6)1-9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSGEQCLNGLDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane (CAS Number: 1379321-83-1) is a halogenated organic compound with significant biological activity due to its unique chemical structure. This article explores its biochemical properties, cellular effects, molecular mechanisms, dosage effects in animal models, and metabolic pathways, supported by relevant data tables and case studies.
The biochemical properties of 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane are largely influenced by its fluorinated and iodinated structure. The presence of fluorine atoms allows for strong hydrogen bonding with amino acid residues in proteins, which can alter their conformation and activity. Moreover, the iodine atom can participate in halogen bonding, enhancing interactions with various biomolecules.
| Property | Description |
|---|---|
| Molecular Formula | C3ClF4I |
| CAS Number | 1379321-83-1 |
| Interaction Types | Hydrogen bonding, halogen bonding |
| Enzyme Interaction | Inhibition or activation depending on context |
Cellular Effects
Research indicates that 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane can significantly influence cellular processes. It modulates cell signaling pathways and gene expression, which can lead to alterations in metabolic activities. The specific effects depend on the cell type and concentration of the compound used.
Case Study: Cellular Response to Varying Concentrations
In a study examining the effects of varying concentrations of 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane on liver cells:
- Low Concentration (0.01 mM) : Minimal effect on cell viability.
- Moderate Concentration (0.1 mM) : Increased expression of stress response genes.
- High Concentration (1 mM) : Induced apoptosis and significant metabolic disruption.
The molecular mechanism of action involves binding to specific sites on enzymes and proteins. The fluorine atoms stabilize or destabilize protein structures through hydrogen bonds. The iodine atom's involvement in halogen bonding further influences these interactions.
Table 2: Molecular Interaction Summary
| Interaction Type | Effect on Biomolecule |
|---|---|
| Hydrogen Bonding | Stabilization/Destabilization |
| Halogen Bonding | Enhanced binding affinity |
Dosage Effects in Animal Models
Animal studies have shown that the biological effects of 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane vary with dosage:
- Low Doses : Generally safe with negligible effects.
- Moderate Doses : Observed enzyme inhibition and altered gene expression.
- High Doses : Significant tissue damage and organ dysfunction reported .
Table 3: Dosage Response in Animal Studies
| Dose (mg/kg) | Observed Effects |
|---|---|
| 0 - 100 | No adverse effects |
| 100 - 500 | Enzyme activity modulation |
| >500 | Tissue damage and organ dysfunction |
Metabolic Pathways
The metabolism of 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane primarily involves cytochrome P450 enzymes. These enzymes convert the compound into reactive intermediates that can interact with cellular components and affect metabolic flux.
Key Metabolic Pathways Involved
- Cytochrome P450 Metabolism : Converts the compound into various metabolites.
- Reactive Intermediate Formation : Can lead to oxidative stress within cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
